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Compound of Interest

Compound Name: Rhenium bromide (ReBr3)

Cat. No.: B081350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vibrational spectra of rhenium chalcobromide

cluster compounds. The focus is on the systematic study of rhenium sulfide bromides, with

extrapolated comparisons to their heavier chalcogenide analogues (selenides and tellurides).

The information presented is based on available experimental data from Raman and Infrared

(IR) spectroscopy, crucial techniques for the structural characterization of these inorganic

materials.

Experimental Protocols
The synthesis and spectroscopic analysis of rhenium chalcobromides require careful handling

due to the nature of the reagents and products. The following protocols are based on

established methods for the synthesis of rhenium sulfide bromide clusters and general

procedures for vibrational spectroscopy of air-sensitive inorganic compounds.

Synthesis of Octahedral Rhenium Sulfide Bromide Clusters ({Re₆S₈₋ₓBrₓ}Brᵧ)

A general method for the synthesis of this series of rhenium sulfide bromide clusters involves

high-temperature solid-state reactions.

Starting Materials: Rhenium metal powder, sulfur, and bromine. For ionic clusters, an alkali

metal bromide (e.g., KBr or CsBr) is also used.
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Procedure:

Stoichiometric amounts of the elemental reactants are sealed in evacuated quartz

ampoules.

The ampoules are heated in a furnace to temperatures ranging from 750 °C to 1100 °C for

an extended period, typically 72 hours, to ensure complete reaction.

After cooling, the resulting crystalline powders are purified. For ionic compounds, this may

involve dissolving the product in an appropriate solvent (e.g., water with HBr), filtering any

insoluble impurities, and recrystallizing the product. Polymeric compounds are often

washed with a solvent like acetone and dried.

Characterization: The purity and structure of the synthesized compounds are typically

confirmed by powder X-ray diffraction and elemental analysis.

Vibrational Spectroscopy

Raman Spectroscopy:

Sample Preparation: A small amount of the crystalline powder is placed on a microscope

slide or in a capillary tube. Due to the potential for laser-induced degradation, the laser

power should be kept low.

Instrumentation: A Raman microscope is typically used, equipped with a laser excitation

source (e.g., 532 nm or 633 nm). The scattered light is collected in a backscattering

geometry and focused into a spectrometer with a CCD detector.

Data Acquisition: Spectra are typically acquired over a range of 50 to 1000 cm⁻¹. To

improve the signal-to-noise ratio, multiple scans are averaged.

Infrared (IR) Spectroscopy:

Sample Preparation: For mid-IR spectroscopy, a small amount of the sample is finely

ground with dry potassium bromide (KBr) and pressed into a transparent pellet. For far-IR

spectroscopy, the sample can be dispersed in a Nujol mull and placed between

polyethylene plates.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument

is purged with dry air or nitrogen to minimize interference from atmospheric water vapor

and carbon dioxide.

Data Acquisition: Spectra are recorded over the desired range (e.g., 4000-400 cm⁻¹ for

mid-IR and 400-50 cm⁻¹ for far-IR). A background spectrum of the KBr pellet or Nujol is

recorded separately and subtracted from the sample spectrum.

Data Presentation: Vibrational Frequencies of
Rhenium Chalcobromides
The following tables summarize the key vibrational frequencies for a series of rhenium sulfide

bromide clusters. Unfortunately, detailed experimental data for the corresponding rhenium

selenide and telluride bromides are not readily available in the literature. The expected trends

for these heavier analogues are discussed in the following section.

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for Octahedral Rhenium Sulfide Bromide

Clusters of the {Re₆S₈₋ₓBrₓ} Type

Compound
Re-S Stretching
(cm⁻¹)

Re-Re Vibrations
(cm⁻¹)

Re-Br Stretching
(cm⁻¹)

Ionic Clusters

{Re₆S₈}Br₆²⁻ ~428, ~390 ~275 ~170

{Re₆S₇Br}Br₆²⁻ ~414 ~250 ~170

{Re₆S₆Br₂}Br₆²⁻ ~418 ~250 ~170

{Re₆S₅Br₃}Br₆²⁻ ~423 ~242-252 ~170

Polymeric Clusters

{Re₆S₈}Br₂
~400 (splitting

observed)
~270-290 ~170-190

Data extracted from a systematic study on rhenium sulfide bromide clusters. The exact peak

positions can vary slightly depending on the specific counter-ion and the presence of isomers.
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Table 2: Comparative Vibrational Frequencies (cm⁻¹) for Related Rhenium Chalcogenide and

Halide Clusters

Compound
Re-Chalcogen Stretching
(cm⁻¹)

Re-Halogen Stretching
(cm⁻¹)

{Re₆S₈}Cl₆²⁻ ~430 ~300

{Re₆S₈}Br₆²⁻ ~428 ~170

{Re₆S₈}I₆²⁻ ~425 ~120

{Re₆Se₈}Cl₆²⁻ Data not available Data not available

{Re₆Se₈}Br₆²⁻ Data not available Data not available

{Re₆Se₈}I₆²⁻ ~280 ~120

{Re₆Te₈}I₆²⁻ ~200 ~120

This table includes data from various sources for comparison. The lack of comprehensive data

for many rhenium selenide and telluride bromides is a current limitation in the field.

Comparative Analysis
The vibrational spectra of rhenium chalcobromides are dominated by modes corresponding to

Re-chalcogen, Re-Re, and Re-halogen stretching, as well as more complex cluster vibrations.

Effect of Halogen Substitution: As seen in Table 2, for a given chalcogen, the Re-halogen

stretching frequency decreases as the mass of the halogen increases (Cl > Br > I). This is

the expected trend based on the simple harmonic oscillator model, where frequency is

inversely proportional to the reduced mass of the vibrating atoms.

Effect of Chalcogen Substitution: Similarly, for a given halogen, the Re-chalcogen stretching

frequency is expected to decrease with increasing mass of the chalcogen (S > Se > Te). The

limited available data in Table 2 supports this trend.

Effect of Inner Ligand (S/Br) Substitution in {Re₆S₈₋ₓBrₓ} Clusters: A systematic study of the

{Re₆S₈₋ₓBrₓ} series has shown that the Re-S stretching vibrations shift to higher frequencies

as the number of bromine atoms in the cluster core increases. This is somewhat
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counterintuitive but has been attributed to changes in the electronic structure and bonding

within the cluster core upon substitution. The Re-Re and Re-Br stretching vibrations show

less dramatic shifts.

Mandatory Visualization
The following diagram illustrates the effect of substituting sulfur with bromine in the

{Re₆S₈₋ₓBrₓ} cluster core on the primary Re-S stretching frequencies.

Substitution in {Re6S8-xBrx} Cluster Core Effect on Re-S Vibrational Frequency
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Caption: Effect of Br substitution on Re-S stretching frequency.

This guide highlights the current understanding of the vibrational spectra of rhenium

chalcobromides. While a good foundation exists for the sulfide bromide systems, further

experimental and computational studies are needed to provide a more complete comparative

picture that includes the heavier selenide and telluride analogues. Such data will be invaluable

for the rational design and characterization of new rhenium cluster-based materials with novel

properties.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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